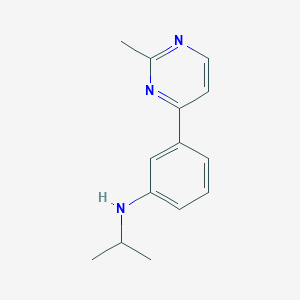
3-(2-methylpyrimidin-4-yl)-N-propan-2-ylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylpyrimidin-4-yl)-N-propan-2-ylaniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MP4PA and has the chemical formula C14H18N4.
Mécanisme D'action
The mechanism of action of MP4PA is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cancer cell growth and inflammation. MP4PA has been found to inhibit the activity of certain kinases involved in cancer cell growth and has also been found to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
MP4PA has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. MP4PA has also been found to have antioxidant properties and has been shown to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MP4PA in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. MP4PA has also been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using MP4PA in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of MP4PA. One area of research is the development of more efficient synthesis methods for MP4PA. Another area of research is the investigation of MP4PA as a potential therapeutic agent for cancer and inflammatory diseases. Further research is also needed to fully understand the mechanism of action of MP4PA and its biochemical and physiological effects. Additionally, the development of more water-soluble forms of MP4PA may increase its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of MP4PA can be achieved through a multistep process. The first step involves the reaction of 2-methyl-4-nitropyrimidine with sodium hydride in the presence of propan-2-ylamine. This reaction leads to the formation of 3-(2-methylpyrimidin-4-yl)-N-propan-2-yl-nitroaniline. The nitro group is then reduced using hydrogen gas and palladium on carbon catalyst, resulting in the formation of 3-(2-methylpyrimidin-4-yl)-N-propan-2-ylaniline.
Applications De Recherche Scientifique
MP4PA has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. MP4PA has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. Additionally, MP4PA has been studied for its potential use as a diagnostic tool for detecting certain diseases.
Propriétés
IUPAC Name |
3-(2-methylpyrimidin-4-yl)-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-10(2)16-13-6-4-5-12(9-13)14-7-8-15-11(3)17-14/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBJCDHNIVEVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=CC=C2)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7639506.png)
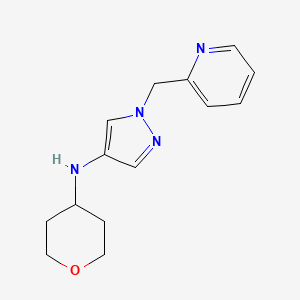
![(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B7639517.png)
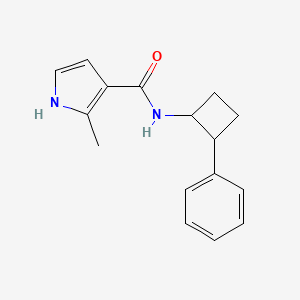
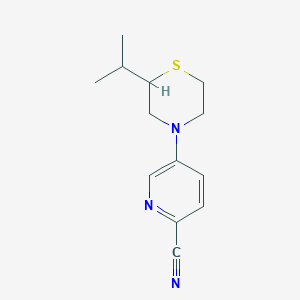
![2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7639542.png)
![5-[4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7639548.png)
![5-[(2-Methylpyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B7639556.png)
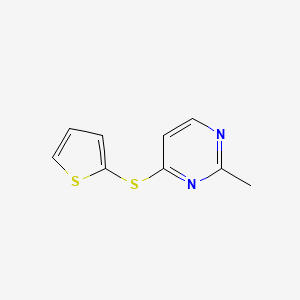
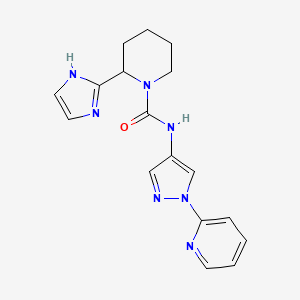
![3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7639581.png)
![2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide](/img/structure/B7639587.png)
![2-hydroxy-N-[(4-hydroxyphenyl)methyl]-N,2-dimethyl-3-phenylpropanamide](/img/structure/B7639612.png)
![2-Methylpropyl 4-[(2-hydroxycyclopentyl)methylamino]piperidine-1-carboxylate](/img/structure/B7639620.png)